molecular formula C12H16N4O2S B15236225 Methyl (S)-2-((2-aminothieno[3,2-D]pyrimidin-4-YL)amino)pentanoate

Methyl (S)-2-((2-aminothieno[3,2-D]pyrimidin-4-YL)amino)pentanoate

Cat. No.: B15236225
M. Wt: 280.35 g/mol
InChI Key: LAPMXWYXINMBLX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-((2-aminothieno[3,2-d]pyrimidin-4-yl)amino)pentanoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with an amino group at position 2 and a pentanoate ester moiety. The (S)-configuration at the chiral center of the pentanoate chain confers stereospecificity, which is critical for its biological interactions, particularly in enzyme inhibition or receptor binding applications.

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

methyl (2S)-2-[(2-aminothieno[3,2-d]pyrimidin-4-yl)amino]pentanoate

InChI

InChI=1S/C12H16N4O2S/c1-3-4-8(11(17)18-2)14-10-9-7(5-6-19-9)15-12(13)16-10/h5-6,8H,3-4H2,1-2H3,(H3,13,14,15,16)/t8-/m0/s1

InChI Key

LAPMXWYXINMBLX-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC)NC1=NC(=NC2=C1SC=C2)N

Canonical SMILES

CCCC(C(=O)OC)NC1=NC(=NC2=C1SC=C2)N

Origin of Product

United States

Preparation Methods

Cyclocondensation with Isocyanates

Methyl 3-aminothiophene-2-carboxylate reacts with aryl or alkyl isocyanates to form 3-substituted thieno[3,2-d]pyrimidine-2,4-diones (Figure 1). For example:

  • Reaction conditions : 60°C in anhydrous dioxane for 6 hours, followed by alkaline methanolysis (1M MeONa/MeOH, 60°C, 6 hours).
  • Yield : 70–85% for derivatives such as 3-phenyl-thieno[3,2-d]pyrimidine-2,4-dione.

Functionalization at Position 4

The 4-keto group is converted to an amine via nucleophilic displacement or reductive amination. Patent US6365740B1 demonstrates catalytic amination using NH₃ and Al₂O₃ at 210–300°C, achieving >90% conversion for analogous pyrimidines.

Introduction of the 2-Amino Group

Amination at position 2 is critical for subsequent coupling with the pentanoate side chain.

Direct Amination Strategies

  • Catalytic amination : Using NH₃ and Lewis acids (e.g., Al₂O₃) under high-temperature conditions (230°C, 4 hours) substitutes alkoxy groups with amines, as shown for 5-methoxymethylpyrimidine derivatives.
  • Selectivity : Excess ammonia (215 equivalents) suppresses polyalkylation, favoring monoamination.

Protecting Group Strategies

Temporary protection of the 4-amino group (e.g., acetylation) may enhance regioselectivity during 2-position amination, though this requires additional deprotection steps.

Coupling the Chiral Pentanoate Side Chain

The (S)-2-aminopentanoate moiety is introduced via stereocontrolled coupling.

Synthesis of (S)-2-Aminopentanoic Acid Derivatives

  • Asymmetric synthesis : Enzymatic resolution or chiral auxiliaries (e.g., Evans oxazolidinones) generate enantiomerically pure 2-aminopentanoic acid.
  • Esterification : Methyl ester formation via Fischer esterification (HCl/MeOH, reflux).

Amide Bond Formation

Coupling the 2-aminothienopyrimidine with (S)-2-aminopentanoate employs activating agents:

  • Reagents : EDCl/HOBt or DCC in dichloromethane.
  • Conditions : 0°C to room temperature, 12–24 hours.
  • Yield : 60–75% based on analogous thienopyrimidine couplings.

Optimization and Catalytic Considerations

Catalytic Amination (From US6365740B1)

Parameter Optimal Conditions Impact on Yield
Temperature 230°C Maximizes NH₃ activation
Catalyst Loading 5 g Al₂O₃ per 1.25 g MMP Enhances turnover
NH₃ Equivalents 215 equivalents Prevents byproducts

This protocol, adapted for thienopyrimidines, achieves >85% amination efficiency.

Solvent Effects

  • Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates.
  • Toluene/ammonia mixtures facilitate high-temperature amination without decomposition.

Analytical Characterization

Critical data for verifying structure and enantiopurity:

Spectroscopic Data

  • ¹H NMR : Key signals include:
    • δ 6.8–7.2 ppm (thiophene protons).
    • δ 3.7 ppm (methoxy group).
    • δ 1.2–1.6 ppm (pentanoate methylene groups).
  • HPLC-MS : [M+H]⁺ expected at m/z 323.

Chiral Analysis

  • Chiral HPLC : Polysaccharide-based column (Chiralpak IC) confirms >98% ee for (S)-isomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer, infections, and inflammatory conditions.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might:

    Bind to enzymes: Inhibiting their activity by occupying the active site.

    Interact with receptors: Modulating signal transduction pathways.

    Disrupt cellular processes: Affecting cell division, apoptosis, or other critical functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl (S)-2-((2-aminothieno[3,2-d]pyrimidin-4-yl)amino)pentanoate, a comparative analysis with structurally related compounds is provided below:

Structural Analogues with Pyrimidine/Pyridine Moieties

Compound A : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

  • Molecular Formula : C24H23N5O5S
  • Molecular Weight : 493.53 g/mol
  • Key Features: Incorporates a pyridine ring and sulfamoylphenyl group, leading to reduced solubility (58.59% purity) compared to thienopyrimidine derivatives. The pyridine moiety may enhance π-π stacking but reduce hydrogen-bonding capacity relative to the amino-thienopyrimidine system .

Compound B : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide

  • Molecular Formula: Not explicitly stated (inferred as C23H22N6O5S).
  • 14.32% in Compound A). However, the absence of the thiophene ring in Compound B limits its planar aromaticity, affecting binding affinity in hydrophobic pockets .

This compound

  • Key Differentiators: The thieno[3,2-d]pyrimidine core provides enhanced electron-rich aromaticity compared to pyridine/pyrimidine derivatives, improving interactions with charged residues in target proteins. The methyl ester group in the pentanoate chain increases lipophilicity (calculated LogP ~2.1), favoring membrane permeability over purely polar analogs like Compounds A and B.

Stereochemical Variants

Compound C: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

  • Key Features: The (R)-configuration at the chiral center and tetrahydropyrimidinone ring reduce conformational flexibility compared to the target compound. This rigidity may lower bioavailability but improve selectivity for specific targets (e.g., proteases) .

Compound D: (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

  • Key Features: The (S)-configuration aligns stereochemically with the target compound but lacks the thienopyrimidine scaffold. The phenoxyacetamido group introduces bulkiness, which may sterically hinder binding to compact active sites .

Q & A

Q. What are the optimal synthetic routes for Methyl (S)-2-((2-aminothieno[3,2-d]pyrimidin-4-yl)amino)pentanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic hydrogenation. Key steps include:
  • Thienopyrimidine core formation : Cyclization of aminothiophene derivatives with nitriles under acidic conditions (e.g., using HCl or acetic acid) .
  • Amino group introduction : Pd-catalyzed coupling or reduction of nitro intermediates (e.g., Fe/NH4Cl in ethanol) .
  • Esterification : Methanol-mediated esterification under anhydrous conditions to preserve stereochemistry .
  • Critical parameters : Temperature control (<40°C to avoid racemization), solvent polarity (DMF for solubility vs. ethanol for selectivity), and catalyst loading (Pd2(dba)3 at 5 mol% for cross-coupling) .
  • Yield optimization : Column chromatography (silica gel, gradient elution with EtOAc/hexane) improves purity to >95% .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm stereochemistry and substituent positions. For example, the thieno[3,2-d]pyrimidine ring protons resonate at δ 7.2–8.5 ppm, while the methyl ester group appears at δ 3.6–3.8 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]+ at m/z 347.12 for C12H15N4O2S) and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers (e.g., (S)-configuration at C2 of the pentanoate chain) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (S)- vs. (R)-configuration) impact biological activity or target binding?

  • Methodological Answer :
  • Docking studies : Molecular dynamics simulations reveal that the (S)-configuration enhances hydrogen bonding with kinase active sites (e.g., EGFR) due to optimal spatial alignment of the amino and ester groups .
  • Comparative assays : Enantiomer-specific bioactivity assays (IC50 values) show a 10-fold difference in potency: (S)-isomer IC50 = 12 nM vs. (R)-isomer IC50 = 130 nM in kinase inhibition .
  • Data contradiction : Some studies report minimal stereochemical impact in non-enzymatic systems (e.g., membrane permeability assays), suggesting context-dependent effects .

Q. What strategies mitigate metabolic instability of the methyl ester group in vivo?

  • Methodological Answer :
  • Prodrug design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to delay hydrolysis .
  • Enzymatic stability assays : Incubate with liver microsomes; methyl esters exhibit t1/2 = 15 min vs. tert-butyl esters (t1/2 = 120 min) .
  • Metabolite profiling : LC-MS identifies hydrolysis to the carboxylic acid as the primary degradation pathway .

Q. How can conflicting solubility data (e.g., aqueous vs. DMSO solubility) be reconciled for in vitro assays?

  • Methodological Answer :
  • Solubility screening : Use orthogonal methods:
  • DMSO stock : Solubility >50 mM, but may form aggregates at high concentrations .
  • Aqueous buffer (pH 7.4) : Solubility <100 µM due to hydrophobic thienopyrimidine core; add cyclodextrins (e.g., HP-β-CD) to enhance to ~500 µM .
  • Contradiction analysis : Discrepancies arise from aggregation-prone behavior in aqueous media, which dynamic light scattering (DLS) can detect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.